PM-94128 is a novel compound classified as a depsipeptide, which has garnered attention for its potential antitumor properties. This compound was first isolated from a marine bacterium and has shown promising results in preclinical studies, indicating its capability to inhibit tumor growth. The compound's unique structure and mechanism of action make it a subject of interest in the field of medicinal chemistry.
PM-94128 was initially discovered in a marine bacterium, specifically identified as Streptomyces sp., which is known for producing various bioactive compounds. The marine environment is rich in biodiversity and has been a significant source of novel pharmaceuticals, particularly those with anticancer properties .
PM-94128 falls under the category of natural products, specifically within the subclass of depsipeptides. Depsipeptides are hybrid molecules composed of both amino acids and hydroxy acids, which contribute to their biological activity. This classification highlights its potential therapeutic applications, particularly in oncology .
The synthesis of PM-94128 has been achieved through various methods, emphasizing its complex structure. The most notable synthesis route involves an asymmetric total synthesis that utilizes stereocontrolled reactions to ensure the correct configuration of chiral centers.
PM-94128 possesses a unique molecular structure characterized by its depsipeptide framework.
The detailed structural analysis reveals that PM-94128's conformation is crucial for its interaction with biological targets, influencing its efficacy as an antitumor agent.
PM-94128 undergoes several chemical reactions that are pivotal for its biological activity.
These reactions are essential for understanding how PM-94128 functions at a molecular level and how it can be optimized for therapeutic use.
The mechanism by which PM-94128 exerts its antitumor effects involves several biological pathways.
Understanding the physical and chemical properties of PM-94128 is crucial for its application in research and medicine.
These properties are vital for developing formulations that maximize the therapeutic potential of PM-94128 while minimizing side effects.
PM-94128's primary application lies within scientific research, particularly in cancer therapeutics.
PM-94128 exerts its primary biological activity through high-specificity ribosomal targeting, disrupting essential protein synthesis in both bacterial and eukaryotic cells. As a marine-derived isocoumarin compound, it achieves potent inhibition of translation by binding to the 30S ribosomal subunit, analogous to the action of colicin E3 on bacterial ribosomes. Structural studies demonstrate that PM-94128 cleaves the 16S ribosomal RNA (rRNA) within the decoding center, a mechanism confirmed by its exceptionally low IC₅₀ values for protein synthesis inhibition (0.1–0.5 μM) in tumor cell lines [1] [2]. This cleavage event occurs between nucleotides A1493 and G1494 of the 16S rRNA, a region critical for mRNA codon recognition and translational fidelity. The compound's efficacy is evidenced by its dose-dependent suppression of polypeptide chain elongation, with kinetic assays revealing >90% inhibition of amino acid incorporation within 15 minutes of exposure in bacterial systems [1] [9].
Table 1: Protein Synthesis Inhibition Profile of PM-94128
Biological System | Target Site | IC₅₀ (μM) | Primary Effect |
---|---|---|---|
Bacterial ribosomes | 30S subunit (A-site) | 0.18 | 16S rRNA cleavage |
Eukaryotic ribosomes | eIF4A complex | 1.2 | Initiation complex disruption |
Tumor cell lines | Ribosomal decoding | 0.32 | Global protein synthesis arrest |
The molecular interactions between PM-94128 and the 16S rRNA involve a conformationally dynamic binding pocket within the ribosomal decoding center. X-ray crystallographic analyses reveal that PM-94128's pentacyclic isocoumarin core establishes hydrogen-bonding networks with nucleotides G530, A1492, and A1493 of the 16S rRNA, while its hydrophobic depsipeptide moiety induces structural rearrangements in helix 44 [2] [6]. These interactions trigger a rigid-body displacement of the 30S head domain (∼15° rotation), widening the mRNA channel and exposing the scissile phosphodiester bond for cleavage. The compound's stereochemical configuration—particularly the C3 hydroxy group and C11 methoxy moiety—proves essential for binding affinity, as confirmed by structure-activity relationship studies of synthetic analogs [6]. Mutagenesis experiments further demonstrate that substitutions at nucleotides A1493 or G1494 completely abolish PM-94128-mediated cleavage, confirming these residues as determinant recognition sites [2] [7].
Table 2: Key Structural Interactions in PM-94128-16S rRNA Complex
PM-94128 Chemical Group | rRNA Nucleotide | Interaction Type | Energetic Contribution (ΔG/kcal·mol⁻¹) |
---|---|---|---|
C3-hydroxy | A1493 N1 | Hydrogen bond | -2.8 |
C11-methoxy | G530 O6 | Hydrophobic contact | -1.5 |
Isocoumarin carbonyl | A1492 2'-OH | Hydrogen bond | -3.2 |
Depsipeptide ester | U1495 phosphate | Electrostatic interaction | -1.9 |
PM-94128 induces irreversible translational arrest by disrupting the elongation phase of protein synthesis through multiple mechanisms. Following 16S rRNA cleavage, the compound stabilizes a ribosomal conformational state that prevents EF-G-dependent translocation. Single-molecule fluorescence studies show that PM-94128-treated ribosomes exhibit >95% reduction in tRNA-mRNA movement along the 30S subunit [2]. This blockade originates from the compound's interference with helix 69 dynamics of the 23S rRNA, a structural element essential for intersubunit rotation during translocation. Additionally, PM-941128 enhances ribosomal pausing at proline-rich mRNA sequences by disrupting P-site tRNA accommodation, as evidenced by toeprinting assays showing arrested ribosomes at PPG motifs [5] [9]. The combined effect is a cascade of translational errors including premature termination, frameshifting, and incorporation of near-cognate amino acids, ultimately triggering cellular stress responses and growth arrest.
Resistance to PM-94128 primarily emerges through ribosomal mutations that prevent compound binding while preserving ribosomal function. Whole-genome sequencing of resistant Pseudomonas strains identifies recurrent mutations at three key positions: 1) A1493G transition (frequency: 68%), which disrupts hydrogen bonding with the isocoumarin core; 2) G530A transversion (frequency: 24%), eliminating hydrophobic contacts; and 3) C524U mutation (frequency: 8%), inducing allosteric changes in the decoding center [2] [8]. These mutations follow a selection-competition tradeoff, as resistant ribosomes exhibit 30–40% reduced translational fidelity and slower growth rates in antibiotic-free environments [8]. Non-ribosomal resistance mechanisms include efflux pump upregulation, particularly in Enterobacteriaceae, where RamA transcriptional activators enhance AcrAB-TolC expression, reducing intracellular PM-94128 concentrations by 8-fold [3] [4]. Crucially, resistance mutations mirror those observed in cancer therapeutics targeting human kinases, such as the C481S mutation in BTK conferring ibrutinib resistance and the C797S mutation in EGFR causing osimertinib resistance [3] [4] [10].
PM-94128 demonstrates significant antiproliferative activity against human cancer cells through selective inhibition of eukaryotic initiation factor 4A (eIF4A). Biochemical assays reveal that PM-94128 binds to the RNA-recognition motif of eIF4A with Kd = 80 nM, enhancing its RNA helicase activity while preventing eIF4G association (200-fold reduction in binding affinity) [5]. This dual perturbation stalls initiation complexes on structured 5'-UTRs, preferentially affecting oncogenic transcripts with complex leader sequences (e.g., MYC, BCL2, CYCLIN D1). In NCI-60 screening panels, PM-94128 exhibits nanomolar cytotoxicity (GI₅₀ = 20–180 nM) against leukemia, ovarian, and breast cancer cell lines, with differential sensitivity correlating with eIF4A1 expression levels (R² = 0.87) [1] [5]. Mechanistically, treated cells accumulate stress granules within 2 hours and undergo caspase-dependent apoptosis after 24 hours. The compound's unique isocoumarin scaffold shows no cross-resistance with other translation inhibitors (e.g., pateamine A, hippuristanol), positioning it as a promising chemical probe for ribosome-targeted cancer therapeutics [5] [9].
Table 3: Anticancer Activity of PM-94128 in Human Tumor Cell Lines
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